molecular formula C16H16ClN5OS B4459186 6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B4459186
M. Wt: 361.8 g/mol
InChI Key: MCJABZIHOIQBKS-SNAWJCMRSA-N
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Description

The compound 6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole features a triazolothiadiazole core substituted with a 3-chlorophenylvinyl group at position 6 and a 4-morpholinylmethyl moiety at position 2.

Properties

IUPAC Name

4-[[6-[(E)-2-(3-chlorophenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN5OS/c17-13-3-1-2-12(10-13)4-5-15-20-22-14(18-19-16(22)24-15)11-21-6-8-23-9-7-21/h1-5,10H,6-9,11H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJABZIHOIQBKS-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NN=C3N2N=C(S3)C=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1CC2=NN=C3N2N=C(S3)/C=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, known for its diverse biological activities. This article explores the synthesis, characterization, and biological activity of this compound based on various research findings.

Chemical Structure and Properties

The molecular structure of the compound features a triazole ring fused with a thiadiazole moiety, which is crucial for its biological activity. The presence of the 3-chlorophenyl and morpholinyl groups enhances its pharmacological potential.

PropertyValue
Molecular FormulaC16H16ClN5S
Molecular Weight351.85 g/mol
LogP2.98
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

  • Formation of the triazole ring through cyclization.
  • Introduction of the thiadiazole moiety via condensation reactions.
  • Functionalization at positions 2 and 6 with chlorophenyl and morpholinyl groups.

Biological Activity

Research indicates that compounds in this class exhibit a wide range of biological activities:

  • Antimicrobial Activity : Several studies have reported significant antibacterial and antifungal properties associated with triazolo-thiadiazoles. In vitro assays demonstrated efficacy against various strains of bacteria and fungi, suggesting potential use in treating infectious diseases .
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .
  • Anticancer Properties : Recent studies have highlighted the anticancer activity of similar compounds in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines .
  • Neuroprotective Effects : The morpholinyl group may contribute to neuroprotective properties, as derivatives have been studied for their effects on neurodegenerative diseases .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various triazolo-thiadiazoles against standard bacterial strains. The synthesized compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics .
  • Anti-inflammatory Research : In a controlled experiment using rats, administration of the compound resulted in a significant decrease in paw edema induced by carrageenan, demonstrating its anti-inflammatory potential .
  • Cancer Cell Line Testing : In vitro testing against human cancer cell lines showed that the compound inhibited cell growth significantly at low micromolar concentrations, suggesting its potential as a lead compound for anticancer drug development .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Studies have reported its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit key metabolic processes .

Pharmacological Applications

Inhibition of Enzymatic Activity

The compound has been identified as a potent inhibitor of certain enzymes involved in inflammatory pathways. Specifically, it targets the p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in mediating inflammatory responses. By inhibiting this pathway, the compound may offer therapeutic benefits in conditions characterized by chronic inflammation .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. Studies on animal models indicate that it can reduce oxidative stress and neuronal cell death, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

Synthesis of Functional Materials

In material science, derivatives of triazole compounds are utilized in the synthesis of functional materials. The unique structural characteristics of triazoles allow them to be incorporated into polymers and nanomaterials, enhancing their mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronic and photonic devices .

Case Study 1: Anticancer Efficacy

A study published in Cancer Research evaluated the anticancer effects of various triazole derivatives, including our compound of interest. The results indicated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Activity

In another investigation published in Journal of Antimicrobial Chemotherapy, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative treatment for resistant bacterial infections.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesEffective against Gram-positive and Gram-negative bacteria
PharmacologyEnzyme InhibitionInhibits p38 MAPK involved in inflammation
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Material ScienceSynthesis of Functional MaterialsEnhances properties of polymers and nanomaterials

Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

Triazolothiadiazoles exhibit significant variability in substituents, which directly affect their physical and biological properties. Key analogues include:

Compound Name R₁ (Position 6) R₂ (Position 3) Molecular Formula Melting Point (°C) Key Activity/Notes Reference
Target Compound 2-(3-chlorophenyl)vinyl 4-morpholinylmethyl C₁₉H₁₇ClN₆OS Not reported Structural uniqueness
6-(4-Chlorophenyl)-3-[1-methyl-2-(4-morpholinyl)ethyl]-triazolo[3,4-b]thiadiazole 4-chlorophenyl 1-methyl-2-(4-morpholinyl)ethyl C₁₆H₁₈ClN₅OS Not reported COX-1/2 inhibition
6-[2-(4-Chlorophenyl)vinyl]-3-(2-pyridinyl)triazolo[3,4-b]thiadiazole 2-(4-chlorophenyl)vinyl 2-pyridinyl C₁₆H₁₀ClN₅S Not reported Structural analog
3-(Adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)triazolo[3,4-b]thiadiazole 2-chloro-6-fluorophenyl Adamantan-1-yl C₂₀H₁₈ClFN₄S Not reported Enhanced intermolecular interactions
6-(3-Bromophenyl)triazolo[3,4-b]thiadiazole (Compound 13) 3-bromophenyl Quinazolinyl derivative C₁₇H₁₀BrN₇S 131–132 Precursor for thiadiazines
3-[6-(4-Iodophenyl)triazolo[3,4-b]thiadiazol-3-yl]-1H-indole (5a) 4-iodophenyl Indole C₁₈H₁₁IN₆S 183–185 Anticancer (Bcl-2 targeting)

Key Observations :

  • Halogenated Aromatic Groups: The 3-chlorophenylvinyl group in the target compound contrasts with bromo- (Compound 13, ), iodo- (5a, ), and fluorophenyl () substituents.
  • Morpholine vs. Heterocyclic Substituents : The 4-morpholinylmethyl group may offer superior solubility compared to adamantyl () or pyridinyl () groups, which are bulkier and more lipophilic.

Structure-Activity Relationships (SAR)

  • Position 6 Substitutions : Bulky groups (e.g., adamantyl, naphthoxy) correlate with improved enzyme inhibition and anticancer activity .
  • Position 3 Modifications : Morpholinylmethyl and pyridinyl groups enhance solubility and hydrogen-bonding capacity, which may improve bioavailability compared to thione or methylthio groups ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-[2-(3-chlorophenyl)vinyl]-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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